5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .
Biology and Medicine: The compound has shown potential in biological applications, including antimicrobial, antifungal, and anti-inflammatory activities. It is being researched for its potential use in developing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its derivatives are explored for their potential as herbicides and pesticides .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA . The specific interaction would depend on the structure of the derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, viral infections, and more .
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The hydroxyl group at the 5-position and the carboxylic acid group at the 4-position allow it to form hydrogen bonds and electrostatic interactions with various biomolecules . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities . Additionally, it may bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . It can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, this compound may affect cellular redox balance by modulating the activity of antioxidant enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity . For example, its interaction with superoxide dismutase may enhance the enzyme’s ability to neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . The binding interactions of this compound with transcription factors can also result in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied . In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced antioxidant enzyme activity and improved cellular function . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound may affect the levels of certain metabolites, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biological effects . The compound’s distribution within tissues may also be influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazones derived from arylhydrazines and diethyl (dimethylamino)methylene malonate. The reaction is catalyzed by acids and bases under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Comparison with Similar Compounds
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 5-Hydroxy-2-benzofuran-1,3-dione
- 5-Alkylamino pyrazoles
Comparison: Compared to similar compounds, 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives are often more potent in their biological applications .
Properties
IUPAC Name |
3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRQSXNOLNRIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500013 | |
Record name | 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70453-98-4 | |
Record name | 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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